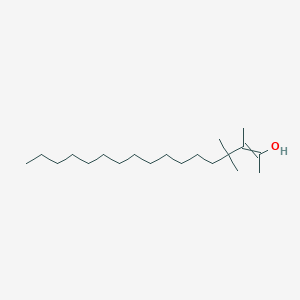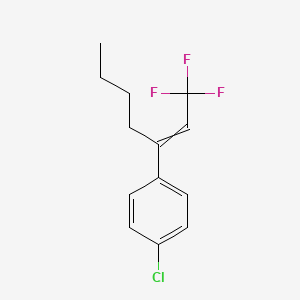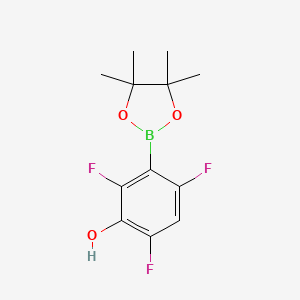![molecular formula C16H8F4 B12515758 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene CAS No. 797048-72-7](/img/structure/B12515758.png)
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene typically involves the use of electrophilic aromatic substitution reactions. One common method involves the reaction of 4-ethynyl-2-fluorobenzene with 1,2,3-trifluorobenzene under specific conditions to achieve the desired product . The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, Lewis acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorine functional groups but lacks the trifluorobenzene moiety.
1-Ethynyl-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of the trifluorobenzene moiety.
Uniqueness
5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene is unique due to the combination of its ethynyl, fluorine, and trifluorobenzene groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
797048-72-7 |
|---|---|
Fórmula molecular |
C16H8F4 |
Peso molecular |
276.23 g/mol |
Nombre IUPAC |
5-[2-(4-ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-3-5-12(13(17)7-10)6-4-11-8-14(18)16(20)15(19)9-11/h2-3,5,7-9H,1H2 |
Clave InChI |
BNZBWCREWOBZFQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
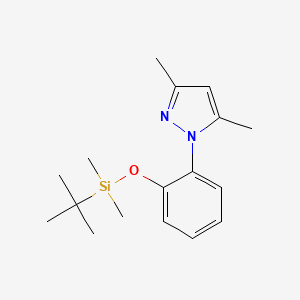
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
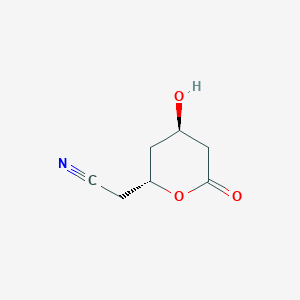
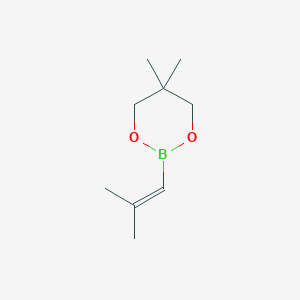


![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)
